1'-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4'-bipiperidine

Description

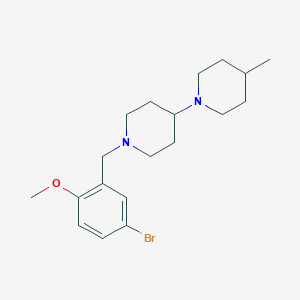

1'-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4'-bipiperidine is a synthetic organic compound featuring a bipiperidine backbone substituted with a 5-bromo-2-methoxybenzyl group at the 1'-position and a methyl group at the 4-position. The bipiperidine core consists of two piperidine rings connected via a single bond, enabling conformational flexibility.

Properties

Molecular Formula |

C19H29BrN2O |

|---|---|

Molecular Weight |

381.3 g/mol |

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |

InChI |

InChI=1S/C19H29BrN2O/c1-15-5-11-22(12-6-15)18-7-9-21(10-8-18)14-16-13-17(20)3-4-19(16)23-2/h3-4,13,15,18H,5-12,14H2,1-2H3 |

InChI Key |

IVSMHMVOAMMWET-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves multiple steps. One common method includes the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl alcohol . This intermediate is then reacted with 4-methyl-1,4’-bipiperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating cellular stress responses and its potential as a chemical probe in drug discovery.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(5-Bromo-2-methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. One key target is the eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a crucial role in protein synthesis. The compound induces the phosphorylation of eIF2-α, leading to the inactivation of this factor and a subsequent reduction in global protein synthesis . This mechanism allows cells to conserve resources and reprogram energy usage under stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs sharing the bipiperidine scaffold. Below is a detailed analysis:

Core Structural Analogs

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) where available.

Functional Group Impact

- Bromo-Methoxybenzyl vs. Benzyl : The 5-bromo-2-methoxybenzyl group in the target compound introduces halogen and electron-donating substituents, increasing molecular weight (~277 g/mol for the benzyl vs. ~386 g/mol for bromo-methoxybenzyl) and altering electronic interactions. This may enhance receptor binding specificity compared to simpler benzyl analogs.

- Methyl vs.

- Salt Forms : Dihydrochloride derivatives (e.g., 4-Methyl-1,4'-bipiperidine dihydrochloride) exhibit higher aqueous solubility, a critical factor for bioavailability in drug development.

Pharmacological Implications

- Target Selectivity : The bromo-methoxybenzyl group may confer selectivity toward serotonin or dopamine receptors, as seen in structurally related bipiperidine derivatives.

- Metabolic Stability : The methyl group at the 4-position likely reduces oxidative metabolism compared to unsubstituted bipiperidines, extending half-life.

Research Findings and Limitations

- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to its analogs, such as reductive amination for bipiperidine assembly and nucleophilic substitution for benzyl group attachment.

- Data Gaps : Direct comparative studies on binding affinities, solubility, or toxicity are absent in available literature. Existing insights are extrapolated from structural analogs.

Notes

Structural Similarity Tools : Molecular similarity indices (e.g., Tanimoto) are critical for prioritizing analogs but may overlook nuanced pharmacological differences.

Pharmacophore Modeling : The bromo-methoxybenzyl group could be modeled as a hydrophobic/electron-rich pharmacophore, guiding drug design.

Limitations : The lack of experimental data for the target compound necessitates caution in extrapolating properties from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.